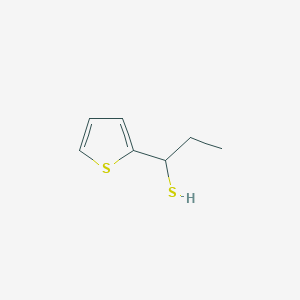

1-(Thiophen-2-YL)propane-1-thiol

Description

Contextualizing Organosulfur Compounds with Thiophene (B33073) Moieties

Organosulfur compounds, organic molecules containing one or more carbon-sulfur bonds, are ubiquitous in nature and synthetic chemistry. taylorandfrancis.com The thiophene ring, a five-membered aromatic heterocycle with the formula C₄H₄S, is a particularly noteworthy structural motif. It is considered a "privileged pharmacophore" in medicinal chemistry, meaning it is a common feature in many biologically active compounds and approved drugs. nih.gov Thiophene and its derivatives are key components in pharmaceuticals ranging from anti-inflammatory drugs to anticancer agents. nih.govnih.gov

The significance of the thiophene moiety is partly due to its role as a bioisostere for the phenyl ring. This means it can often be substituted for a benzene (B151609) ring in a drug molecule without losing biological activity, while potentially improving properties like metabolic stability and binding affinity. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Furthermore, these compounds are foundational in materials science, serving as building blocks for organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs). nih.gov

Research Significance and Future Directions for Thiophenic Thiols

The incorporation of a thiol (-SH) group onto a thiophene-containing scaffold, as seen in 1-(thiophen-2-yl)propane-1-thiol, introduces another layer of chemical functionality and potential applications. Thiols are sulfur analogs of alcohols and are known for their distinct reactivity. nih.gov They play crucial roles in biological systems, particularly as antioxidants that can scavenge harmful free radicals and reduce oxidative stress. nih.govresearchgate.net This property is central to the therapeutic action of several thiol-containing drugs. nih.gov

The future research directions for thiophenic thiols like this compound are multifaceted:

Medicinal Chemistry: The combination of a biologically active thiophene core with a redox-active thiol group suggests potential for developing novel therapeutic agents. Research could focus on synthesizing and screening such compounds for antioxidant, anti-inflammatory, or anticancer activities. nih.govnih.gov The thiol group could also be used as a handle for conjugation to other molecules or for binding to metal-based targets.

Materials Science: In the realm of materials, thiols are widely used for their ability to bind strongly to the surface of noble metals like gold, a property exploited in the creation of self-assembled monolayers and functional nanoparticles. ias.ac.in Thiophenic thiols could therefore be investigated for creating novel functional surfaces, sensors, or electronic devices where the thiophene unit contributes to the electronic or optical properties.

Synthetic Chemistry: The thiol group is a versatile functional group that can be easily converted into other sulfur-containing moieties, such as disulfides, sulfoxides, and sulfones. nih.gov This makes compounds like this compound valuable intermediates for the synthesis of a broader library of complex organosulfur molecules for further investigation. ias.ac.in

Given the proven importance of both thiophenes and thiols, the systematic investigation of hybrid molecules like this compound represents a promising frontier in chemical research.

Chemical Data

While extensive experimental data for this compound is limited in publicly accessible literature, its fundamental properties can be calculated. The properties of its parent structures, thiophene and propane-1-thiol, are well-documented and provide context.

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₁₀S₂ |

| Molecular Weight | 158.29 g/mol |

| IUPAC Name | This compound |

Table 2: Comparative Properties of Parent Compounds

| Property | Thiophene | Propane-1-thiol |

| Chemical Formula | C₄H₄S | C₃H₈S wikipedia.org |

| Molecular Weight | 84.14 g/mol nih.gov | 76.16 g/mol wikipedia.orgsigmaaldrich.com |

| Boiling Point | 84 °C | 67-68 °C wikipedia.orgsigmaaldrich.com |

| Melting Point | -38 °C nih.gov | -113 °C wikipedia.orgsigmaaldrich.com |

| Density | 1.051 g/mL | 0.820 g/mL at 25 °C sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10S2 |

|---|---|

Molecular Weight |

158.3 g/mol |

IUPAC Name |

1-thiophen-2-ylpropane-1-thiol |

InChI |

InChI=1S/C7H10S2/c1-2-6(8)7-4-3-5-9-7/h3-6,8H,2H2,1H3 |

InChI Key |

OFHRJTKDZBKWID-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CS1)S |

Origin of Product |

United States |

Synthetic Methodologies for 1 Thiophen 2 Yl Propane 1 Thiol

Direct Synthesis Approaches to Thiophenic Thiols

Direct synthesis methods aim to construct the thiophene (B33073) ring and incorporate the propane-1-thiol substituent in a concerted or sequential manner. These approaches are often elegant in their design, building complexity from simpler acyclic precursors.

Nucleophilic Substitution Reactions for Thiol Formation

A fundamental and widely employed method for the synthesis of thiols involves the nucleophilic substitution reaction (SN2) on an appropriate alkyl halide precursor. libretexts.orglibretexts.org In the context of 1-(thiophen-2-yl)propane-1-thiol, this would typically involve a precursor such as 1-bromo-1-(thiophen-2-yl)propane. The reaction proceeds by the displacement of the halide leaving group by a sulfur nucleophile.

Commonly used sulfur nucleophiles for this transformation include the hydrosulfide (B80085) anion (-SH) and thiourea (B124793) ((NH₂)₂C=S). libretexts.orglibretexts.org When using the hydrosulfide anion, often from a salt like sodium hydrosulfide (NaSH), an excess of the nucleophile is typically required to minimize the formation of the corresponding sulfide (B99878) as a byproduct, which can occur if the newly formed thiol attacks another molecule of the alkyl halide. libretexts.org

To circumvent the issue of sulfide byproduct formation, thiourea is often the reagent of choice. libretexts.org The reaction with thiourea proceeds in two steps: first, the SN2 reaction forms an intermediate alkyl isothiourea salt. This salt is then hydrolyzed, typically under basic conditions, to yield the desired thiol. libretexts.org

| Sulfur Nucleophile | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Hydrosulfide Anion (e.g., NaSH) | Excess nucleophile in a polar aprotic solvent. | Direct, one-step process. | Risk of sulfide byproduct formation. libretexts.org |

| Thiourea ((NH₂)₂C=S) | Two steps: 1) Reaction with alkyl halide. 2) Hydrolysis with aqueous base. | Avoids sulfide byproduct formation, leading to cleaner reactions. libretexts.orglibretexts.org | Two-step procedure. |

Metal-Catalyzed Cycloisomerization Approaches to Thiophenes

Metal-catalyzed heterocyclization of functionalized alkynes is a powerful, atom-economical methodology for the regioselective synthesis of substituted heterocycles, including thiophenes, from acyclic precursors. nih.gov A notable example is the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols to produce substituted thiophenes. acs.orgnih.gov

This reaction is typically carried out in the presence of a palladium(II) iodide (PdI₂) catalyst in conjunction with potassium iodide (KI). acs.orgnih.gov The reaction conditions are generally mild, with temperatures ranging from 25 to 100 °C, and can be performed in solvents like N,N-dimethylacetamide (DMA) or even under solvent-free conditions. acs.org The yields for this transformation are reported to be in the range of 43-94%. nih.gov This method allows for the direct and regioselective preparation of the target thiophene ring system. acs.org

| Catalyst | Co-catalyst/Additive | Typical Solvent | Reference |

|---|---|---|---|

| PdI₂ (1 mol%) | KI (2 mol%) | N,N-dimethylacetamide (DMA) or solvent-free | acs.orgnih.gov |

| CuX₂ (X = halide) | - | Not specified for this specific reaction | nih.gov |

Base-Promoted Heterocyclization Pathways

In addition to metal-catalyzed routes, base-promoted heterocyclization offers an alternative pathway for the synthesis of the thiophene ring from suitable acyclic precursors. nih.gov One such strategy involves a one-pot C-S coupling and heterocyclization approach. For instance, the reaction of a (Z)-1-bromo-1-en-3-yne with a thiol in the presence of a base like lithium hexamethyldisilazane (B44280) (LiHMDS) can generate a (Z)-(1-en-3-ynylthio) intermediate. nih.gov This intermediate can then undergo a 5-endo-dig cyclization, induced by a desilylating agent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) if a silylthiol was used, to form the thiophene ring. nih.gov

Another related metal-free approach involves the in-situ formation of a (Z)-2-en-4-yne-1-thiolate derivative from a 4-en-1-yn-3-yl acetate (B1210297) via nucleophilic substitution with potassium thioacetate (B1230152) (KSAc), followed by base-promoted deacylation. nih.gov The resulting thiolate then undergoes a 5-exo-dig cyclization and subsequent aromatization to yield the 2,4-disubstituted thiophene. nih.gov

Derivatization Strategies from Related Thiophene Precursors

An alternative and often more practical approach to synthesizing this compound is through the chemical modification of readily available thiophene-containing precursors.

Precursors Bearing Thiophene-2-yl and Propane (B168953) Moieties

The most direct precursors for derivatization are those that already contain the thiophene-2-yl and propane framework. A key starting material is 1-(thiophen-2-yl)propan-1-one. This ketone can be synthesized via the Friedel-Crafts acylation of thiophene with propanoyl chloride or propanoic anhydride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or a protic acid like ortho-phosphoric acid. nih.govacs.org The synthesis of similar thiophene ketones, such as 2-acetylthiophene, is well-documented. acs.org For example, the synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone has been reported, demonstrating the viability of creating propanone structures attached to a heterocyclic ring. researchgate.net Another relevant example is the synthesis of 1,6-di(thiophen-2-yl)hexane-1,6-dione and 1,7-di(thiophen-2-yl)heptane-1,7-dione from thiophene and the corresponding diacyl chlorides, further illustrating the utility of acylation reactions to build such precursors. nih.gov

Modification of Existing Carbonyl or Alcohol Functions to Thiols

Once a precursor like 1-(thiophen-2-yl)propan-1-one is obtained, the carbonyl group can be converted into the target thiol functionality. This is typically a two-step process. First, the ketone is reduced to the corresponding secondary alcohol, 1-(thiophen-2-yl)propan-1-ol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. nih.gov

The resulting alcohol can then be converted to the thiol. Several methods exist for this alcohol-to-thiol conversion:

Via Tosylate Intermediate : A common and reliable method involves converting the alcohol to a tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. sci-hub.st The tosylate is an excellent leaving group and can be readily displaced by a sulfur nucleophile, such as thiourea followed by hydrolysis, to yield the thiol. sci-hub.stresearchgate.net This method is advantageous as it often proceeds with high yield and avoids many of the side reactions associated with other methods. sci-hub.st

Using Lawesson's Reagent : A more direct conversion of an alcohol to a thiol can be achieved using 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, commonly known as Lawesson's reagent. researchgate.netrsc.org This one-pot reaction can afford the corresponding thiol directly from the alcohol, although in some cases, dehydration to form an alkene can be a competing side reaction. researchgate.net

Alternatively, the carbonyl group of 1-(thiophen-2-yl)propan-1-one could potentially be converted directly to a thione (thioketone) using a thionating agent like tetraphosphorus (B14172348) decasulfide (P₄S₁₀). ru.nl The subsequent reduction of the thione would then yield the desired thiol.

| Starting Functional Group | Method | Key Reagents | Key Features | Reference |

|---|---|---|---|---|

| Alcohol (from reduced ketone) | Tosylate Intermediate | 1. TsCl, Pyridine 2. Thiourea, then base | High yield, reliable, avoids many side products. | sci-hub.stresearchgate.net |

| Direct Conversion | Lawesson's Reagent | One-pot reaction; potential for dehydration byproducts. | researchgate.netrsc.org | |

| Carbonyl (Ketone) | Thionation then Reduction | 1. P₄S₁₀ 2. Reducing agent | Directly modifies the carbonyl. | ru.nl |

Energy Efficiency

Minimizing energy requirements is a core principle of green chemistry. Conducting reactions at ambient temperature and pressure whenever possible contributes to a more sustainable process. The use of photocatalysis with visible light and mechanochemical methods are examples of energy-efficient synthetic strategies acs.orgnih.gov. Microwave-assisted synthesis can also be considered an energy-efficient alternative to conventional heating, often leading to reduced reaction times and increased yields nih.gov.

The following table summarizes some green chemistry approaches relevant to thiol synthesis:

| Green Chemistry Principle | Application in Thiol/Related Synthesis | Example | Reference |

|---|---|---|---|

| Safer Solvents | Replacement of volatile organic compounds (VOCs) with greener alternatives. | Use of deep eutectic solvents (DES) in the synthesis of thiourea derivatives. | smolecule.com |

| Energy Efficiency | Utilization of alternative energy sources to reduce reliance on conventional heating. | Visible-light induced photocatalysis for the synthesis of α-keton thiol esters. | acs.orgnih.gov |

| Catalysis | Use of catalysts to enhance reaction efficiency and reduce waste. | Mechanochemical synthesis of α,α-amino thioketones without a catalyst. | nih.gov |

| Atom Economy | Designing reactions that maximize the incorporation of starting materials into the final product. | One-pot, three-component reactions that minimize intermediate isolation steps and waste generation. | nih.gov |

Chemical Reactivity and Transformation Studies of 1 Thiophen 2 Yl Propane 1 Thiol

Reactions Involving the Thiol (-SH) Functional Group

The thiol group is a versatile functional group known for its nucleophilicity, acidity, and participation in radical processes. These characteristics enable a variety of transformations at the sulfur center of 1-(thiophen-2-yl)propane-1-thiol.

Thiol-Ene and Thiol-Yne Conjugate Additions

The thiol-ene and thiol-yne reactions are powerful and highly efficient "click chemistry" methods for forming carbon-sulfur bonds. wikipedia.orgresearchgate.net These reactions involve the addition of a thiol across a double (ene) or triple (yne) bond. The process is typically initiated by radicals generated from light or a chemical initiator and proceeds via an anti-Markovnikov addition mechanism. wikipedia.orgacsgcipr.orgwikipedia.org

The reaction begins with the formation of a thiyl radical from this compound. This radical then adds to the unsaturated bond of an alkene or alkyne, creating a carbon-centered radical. Subsequent hydrogen atom transfer from another thiol molecule propagates the radical chain and yields the final thioether or vinyl sulfide (B99878) product. acsgcipr.org The thiol-yne reaction can proceed with a second addition of the thiol to the resulting vinyl sulfide. wikipedia.orgresearchgate.net These reactions are prized for their high yields, stereoselectivity, and tolerance of a wide range of functional groups. wikipedia.org

Table 1: Overview of Thiol-Ene and Thiol-Yne Reactions

| Reaction Type | Reactants | Product | Mechanism | Key Features |

| Thiol-Ene | This compound + Alkene | Thioether | Radical Chain Addition | Anti-Markovnikov selectivity, High atom economy. researchgate.netacsgcipr.org |

| Thiol-Yne | This compound + Alkyne | Alkenyl Sulfide | Radical Chain Addition | Can undergo single or double addition. wikipedia.orgresearchgate.net |

Oxidation Reactions (e.g., Disulfide Formation)

Thiols are susceptible to oxidation, with the most common transformation being the formation of a disulfide linkage (S-S). This oxidative coupling of two thiol molecules can be achieved using mild oxidizing agents such as iodine (I₂), bromine (Br₂), or even atmospheric oxygen. chemistrysteps.com The reaction involves the removal of a hydrogen atom from each of two thiol molecules to form a new sulfur-sulfur bond.

For this compound, this reaction would yield bis(1-(thiophen-2-yl)propyl) disulfide. This process is reversible; the disulfide bond can be cleaved back to the corresponding thiols by reducing agents. The oxidation of thiols to disulfides is a fundamental reaction in various chemical and biological systems. chemrxiv.orgnih.govnih.gov Stronger oxidizing agents can further oxidize the sulfur atom to produce sulfenic acids, sulfinic acids, and ultimately sulfonic acids. chemistrysteps.com

Alkylation and Arylation Reactions of the Thiol Group

Due to the high nucleophilicity of the sulfur atom, thiols readily participate in alkylation and arylation reactions. chemistrysteps.com The acidity of the S-H bond allows for the easy formation of the corresponding thiolate anion (RS⁻) upon treatment with a base. This thiolate is an even more potent nucleophile and readily reacts with alkyl halides in a classic S_N2 reaction to form thioethers (sulfides). jmaterenvironsci.com

For example, reacting this compound with an alkyl halide like iodomethane (B122720) in the presence of a base would yield 2-(1-(methylthio)propyl)thiophene. This method is a general and widely used strategy for the synthesis of unsymmetrical sulfides under mild conditions. jmaterenvironsci.com

Table 2: Representative Alkylation of this compound

| Reagent | Base | Product | Reaction Type |

| Alkyl Halide (e.g., R-X) | K₂CO₃, Et₃N, etc. | 2-(1-(Alkylthio)propyl)thiophene | Nucleophilic Substitution (S_N2) jmaterenvironsci.com |

| Aryl Halide (e.g., Ar-X) | Palladium Catalyst | 2-(1-(Arylthio)propyl)thiophene | Catalytic Cross-Coupling |

Radical Sulfanylation Processes

The relatively weak S-H bond in thiols (bond dissociation energy ~365 kJ/mol) makes them excellent hydrogen atom donors in radical reactions. nih.gov A thiyl radical (RS•) can be generated from this compound through various methods, including photolysis, radiolysis, or reaction with a radical initiator. nih.govprinceton.edu

These highly reactive thiyl radicals can then participate in a variety of transformations. A characteristic reaction is their addition to carbon-carbon multiple bonds, as seen in the thiol-ene and thiol-yne reactions. libretexts.org This ability to initiate radical processes makes thiols versatile reagents in organic synthesis, including in cascade cyclizations to form complex molecular structures. nih.gov The fate of the thiyl radical can be diverse, including hydrogen abstraction, addition, and recombination, which complicates the outcomes but also provides a wide range of synthetic possibilities. nih.gov

Reactions Involving the Thiophene (B33073) Ring

The thiophene ring is an electron-rich heteroaromatic system that is more reactive than benzene (B151609) in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution on the Thiophene Nucleus

Thiophene readily undergoes electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. lumenlearning.commasterorganicchemistry.com The general mechanism involves the attack of the aromatic pi-system on an electrophile to form a resonance-stabilized carbocation intermediate (Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

In this compound, the substituent is at the 2-position. Substituents at this position direct incoming electrophiles primarily to the 5-position (the other carbon adjacent to the sulfur), which is the most activated site. rsc.orglibretexts.org The 1-thiopropyl group is an activating group, meaning it increases the rate of EAS compared to unsubstituted thiophene. Common EAS reactions applicable to the thiophene nucleus include:

Halogenation: Introduction of a halogen (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or I₂.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst like AlCl₃. google.comlibretexts.org Direct arylation of the thiophene ring can also be achieved using palladium-based catalysts. rsc.orgcore.ac.ukacs.org

Table 3: Common Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

| Reaction | Reagents | Expected Major Product |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-2-(1-thiopropyl)thiophene |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-2-(1-thiopropyl)thiophene |

| Friedel-Crafts Acylation | Acyl Chloride (RCOCl) / AlCl₃ | 2-Acyl-5-(1-thiopropyl)thiophene |

| Direct Arylation | Aryl Bromide / Pd(OAc)₂ | 5-Aryl-2-(1-thiopropyl)thiophene rsc.org |

Functionalization via Side Chain Modification

The propyl side chain of this compound presents opportunities for targeted chemical modifications to alter its physical and chemical properties. While direct studies on the functionalization of this specific compound are not extensively documented, the principles of side-chain modification in related thiophene derivatives, particularly polythiophenes, offer significant insights.

Research into polythiophenes has demonstrated the feasibility of post-polymerization functionalization of alkyl side chains. cmu.edu This approach allows for the introduction of a variety of functional groups, thereby tuning the material's properties for specific applications. cmu.edu Analogous strategies could be employed for the modification of the propyl group in this compound.

For instance, methods have been developed to introduce carboxylic acids, amines, and even other thiol groups onto the alkyl side chains of polythiophenes. cmu.edu A common strategy involves the synthesis of a precursor with a reactive handle on the side chain, such as a bromoalkyl group, which can then be converted to other functionalities. cmu.edu In the context of this compound, this could involve initial halogenation of the propyl chain, followed by nucleophilic substitution reactions to introduce the desired functional groups.

The introduction of such functional groups can significantly impact the molecule's solubility, reactivity, and potential for further chemical transformations. For example, the incorporation of an amine or carboxylic acid group would introduce new sites for acid-base chemistry and amide bond formation, respectively. Furthermore, the thiol-ene "click" chemistry provides a robust method for grafting thiophene-containing molecules onto surfaces or other polymers, suggesting that the thiol group on this compound could be a versatile handle for such modifications. nih.gov

The table below summarizes potential functionalization reactions on the propyl side chain, based on established methods for modifying alkylthiophenes.

| Functional Group to Introduce | Potential Reagents and Conditions | Resulting Functionality |

| Carboxylic Acid | 1. Halogenation of propyl chain (e.g., with NBS) 2. Grignard formation 3. Reaction with CO2 | Thiophene-propanoic acid derivative |

| Amine | 1. Halogenation of propyl chain 2. Reaction with sodium azide (B81097) followed by reduction (e.g., with LiAlH4) | Amino-functionalized thiophene derivative |

| Additional Thiol | 1. Halogenation of propyl chain 2. Reaction with potassium thioacetate (B1230152) followed by hydrolysis | Dithiol-functionalized thiophene derivative |

These examples highlight the potential for creating a diverse range of derivatives from this compound, each with unique properties and potential applications stemming from the newly introduced functional groups.

Complexation and Coordination Chemistry

The structure of this compound, featuring both a soft sulfur donor in the thiol group and a thiophene ring with a heteroatomic sulfur, suggests a rich coordination chemistry with various metal ions.

The thiol group (-SH) is a well-established coordinating moiety in inorganic chemistry. It is more acidic than its alcohol counterpart and readily deprotonates to form a thiolate (-S⁻), which is an excellent nucleophile and a soft donor ligand. masterorganicchemistry.com Thiolates form stable complexes with a wide range of transition metals, particularly soft metals like copper(I), silver(I), gold(I), and mercury(II), as well as with later transition metals. masterorganicchemistry.comcardiff.ac.uk The coordination of thiolates can lead to the formation of mononuclear, dinuclear, or polynuclear metal complexes, with the sulfur atom often acting as a bridging ligand. nih.gov

The thiophene ring, on the other hand, is generally considered a weak ligand for most transition metals. researchgate.net The sulfur atom in the thiophene ring is part of an aromatic system, making its lone pairs less available for coordination compared to the sulfur in a thiol. However, thiophenes can coordinate to metal centers, and this interaction can lead to interesting reactivity, including the cleavage of a carbon-sulfur bond within the thiophene ring. researchgate.netacs.org The mode of coordination depends on the metal and its other ligands. researchgate.net The presence of both the thiol and thiophene moieties in this compound suggests the potential for chelation, where both sulfur atoms could coordinate to the same metal center, although the formation of a six-membered chelate ring might be sterically demanding.

While specific studies on the formation of metal complexes with this compound are limited, the behavior of related thiophene-dithiolene and thiophene-derived Schiff base ligands provides valuable insights. researchgate.netnih.gov These studies demonstrate that thiophene-containing ligands can form stable complexes with various transition metals, and the resulting complexes can exhibit interesting structural and electronic properties. researchgate.net

The reaction of this compound with metal precursors would likely proceed through the initial coordination of the more reactive thiol group. Upon deprotonation, the resulting thiolate would act as the primary binding site. Depending on the metal ion and reaction conditions, the thiophene sulfur could then engage in a secondary interaction, potentially leading to a chelated structure or a bridged polymeric species.

Research on thiol-copper(I) complexes has shown that they can react with molecular oxygen, leading to the oxidation of the sulfur ligand. nih.gov This suggests that metal complexes of this compound could also exhibit reactivity at the coordinated sulfur atom. The table below outlines potential metal complexes that could be formed with this compound, based on the known coordination chemistry of thiols and thiophenes.

| Metal Ion | Potential Coordination Mode | Potential Complex Structure |

| Copper(I) | Thiolate coordination | Mononuclear or polynuclear Cu(I)-thiolate complex |

| Zinc(II) | Thiolate coordination | Tetrahedral Zn(II) complex with thiolate ligands |

| Cadmium(II) | Thiolate and potentially thiophene coordination | Tetrahedral or higher coordination number Cd(II) complex |

| Palladium(II) | Thiolate coordination | Square planar Pd(II) complex, potentially with bridging thiolates |

| Rhodium(I)/Iridium(I) | Thiolate coordination | Square planar complexes, potential for oxidative addition at the metal center |

The study of such metal complexes is an active area of research, driven by their potential applications in catalysis, materials science, and bioinorganic chemistry. cardiff.ac.uknih.gov

Advanced Spectroscopic and Analytical Characterization of 1 Thiophen 2 Yl Propane 1 Thiol

Vibrational Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule. In the case of 1-(Thiophen-2-yl)propane-1-thiol, the infrared spectrum is characterized by absorption bands corresponding to the thiophene (B33073) ring, the propyl chain, and the thiol group.

The presence of the thiol (-SH) group is typically confirmed by a weak absorption band in the region of 2550-2600 cm⁻¹. researchgate.netmdpi.com This stretching vibration is often of low intensity. The C-S stretching vibration is expected to appear in the fingerprint region, generally between 600 and 800 cm⁻¹.

The thiophene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are anticipated to occur just above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring typically result in bands in the 1500-1600 cm⁻¹ region. For 2-substituted thiophenes, characteristic ring vibrations are often observed around 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹. iosrjournals.org The C-H in-plane and out-of-plane bending vibrations of the thiophene ring also produce distinct signals in the fingerprint region. For instance, C-H in-plane bending vibrations for thiophene are found in the 1000-1300 cm⁻¹ range, while out-of-plane bending vibrations are located between 750-1000 cm⁻¹. iosrjournals.org

The aliphatic propyl group will exhibit characteristic C-H stretching vibrations from its methylene (B1212753) (-CH₂) and methyl (-CH₃) groups in the 2850-2960 cm⁻¹ range. Bending vibrations for these groups will be observed at lower frequencies, typically around 1465 cm⁻¹ for the CH₂ scissoring and near 1375 cm⁻¹ for the CH₃ symmetric deformation.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Thiophene Ring |

| ~2960-2850 | C-H Stretch | Propyl Chain |

| ~2600-2550 | S-H Stretch | Thiol |

| ~1532-1347 | C=C Stretch | Thiophene Ring |

| ~1465 | CH₂ Bend | Propyl Chain |

| ~1375 | CH₃ Bend | Propyl Chain |

| ~850-690 | C-H Out-of-plane Bend | Thiophene Ring |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The S-H stretching vibration, though weak in FT-IR, can sometimes be more readily observed in the Raman spectrum around 2570 cm⁻¹. chemicalbook.com The C-S stretching vibrations are also active in Raman spectroscopy, typically appearing in the 600-750 cm⁻¹ region.

The thiophene ring vibrations are also Raman active. The symmetric "ring breathing" mode of the thiophene ring is a particularly strong and characteristic Raman band. The C-H and C=C stretching vibrations of the thiophene ring will also be present. Similar to FT-IR, the aliphatic C-H stretching and bending vibrations of the propyl group will be observed.

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Thiophene Ring |

| ~2960-2850 | C-H Stretch | Propyl Chain |

| ~2570 | S-H Stretch | Thiol |

| ~1550-1350 | Ring Vibrations | Thiophene Ring |

| ~1050 | Ring Breathing | Thiophene Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules by providing information about the chemical environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of this compound will show distinct signals for each type of proton in the molecule. The protons on the thiophene ring will appear in the aromatic region, typically between δ 6.8 and 7.5 ppm. Due to the substitution at the 2-position, the three thiophene protons will be chemically non-equivalent and will likely appear as a set of multiplets. Specifically, the proton at the 5-position is expected to be the most downfield, followed by the proton at the 3-position, and then the proton at the 4-position.

The proton of the thiol group (-SH) is expected to appear as a broad singlet, and its chemical shift can vary depending on concentration and solvent, but it is typically found between δ 1.0 and 2.0 ppm. The proton attached to the carbon bearing the thiol and the thiophene ring (the methine proton) will appear as a multiplet due to coupling with the adjacent methylene protons and the thiol proton. Its chemical shift is expected to be in the range of δ 4.0-5.0 ppm.

The methylene protons (-CH₂-) of the propyl group will be diastereotopic and are expected to appear as a complex multiplet in the δ 1.5-2.0 ppm range. The terminal methyl protons (-CH₃) will appear as a triplet further upfield, typically around δ 0.9-1.2 ppm, due to coupling with the adjacent methylene protons.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~7.5-6.8 | m | 3H | Thiophene-H |

| ~5.0-4.0 | m | 1H | CH-SH |

| ~2.0-1.5 | m | 2H | -CH₂- |

| ~2.0-1.0 | br s | 1H | -SH |

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. The carbon atom of the thiophene ring attached to the propylthiol group (C2) will be the most downfield of the thiophene carbons, likely appearing around δ 140-150 ppm. The other thiophene carbons (C3, C4, and C5) will resonate in the aromatic region, typically between δ 120 and 130 ppm.

The carbon atom of the methine group (-CH-SH) is expected to have a chemical shift in the range of δ 40-50 ppm. The methylene carbon (-CH₂-) will likely appear around δ 30-40 ppm, and the terminal methyl carbon (-CH₃) will be the most upfield, resonating at approximately δ 10-15 ppm.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Atom |

|---|---|

| ~150-140 | Thiophene C2 |

| ~130-120 | Thiophene C3, C4, C5 |

| ~50-40 | CH-SH |

| ~40-30 | -CH₂- |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (C₇H₁₀S₂).

The fragmentation pattern would likely involve the loss of the thiol group (-SH) or the propyl chain. A significant fragment would be the thiophenemethyl cation resulting from cleavage of the C-C bond adjacent to the ring. Another prominent fragmentation pathway could be the loss of a propyl radical to give a thiophene-thiol cation. The thiophene ring itself can also undergo characteristic fragmentation.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion |

|---|---|

| 158 | [M]⁺ |

| 125 | [M - SH]⁺ |

| 115 | [M - C₃H₇]⁺ |

| 97 | [C₄H₄S-CH]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for analyzing polar and thermally labile molecules, including thiols and their derivatives. mdpi.com For a compound like this compound, ESI-MS provides precise molecular weight information. mdpi.com The ESI process involves creating a fine mist of charged droplets, from which solvent evaporates to yield gaseous ions. nih.gov This method typically generates protonated molecules, [M+H]⁺, or adducts with sodium, [M+Na]⁺, with minimal fragmentation, making it ideal for determining the parent mass. mdpi.comnih.gov

Due to the volatility of some thiols, direct analysis by ESI-MS can be challenging. oup.com Therefore, derivatization is often employed to convert the volatile thiol into a nonvolatile derivative, enhancing its detectability. oup.com For instance, reacting the thiol group with specific reagents can introduce a charged tag, which significantly improves ionization efficiency and sensitivity in ESI-MS. rsc.orgnih.gov This approach is particularly useful for quantitative analysis in complex mixtures. rsc.org Trapped ion mobility spectrometry (TIMS) coupled with ESI-MS can further provide information on the ion's shape and size, expressed as a collision cross-section (CCS), which aids in structural characterization. acs.orgnih.gov

Table 1: Typical ESI-MS Parameters for Thiol Analysis

| Parameter | Setting | Purpose | Source |

| Ionization Mode | Positive (+) | To generate protonated molecules [M+H]⁺ or other adducts. | mdpi.com |

| Capillary Voltage | ~4500 V | Applies a high voltage to the capillary to create the electrospray. | mdpi.com |

| End Plate Offset | -500 V | Helps to guide ions into the mass spectrometer. | mdpi.com |

| Mass Scan Range | m/z 50–1500 | Covers the expected mass range of the analyte and its potential adducts. | mdpi.com |

| Ion Source | Electrospray Ionization (ESI) | Soft ionization suitable for polar and semi-polar molecules. | mdpi.comnih.gov |

| Derivatization | Optional (e.g., with charged tags) | Increases sensitivity and allows for selective analysis of thiols. | rsc.orgnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerhouse technique for the separation and identification of volatile and semi-volatile compounds, making it highly suitable for analyzing sulfur-containing molecules like this compound. nih.gov In GC, the compound is vaporized and separated from other components in a mixture as it travels through a capillary column. The choice of column is critical; for instance, an Rtx-1 capillary column is often used for thiophene detection.

A significant advantage in analyzing sulfur compounds is the use of a sulfur-specific detector, such as the Flame Photometric Detector (FPD), which offers high selectivity and sensitivity for sulfur-containing analytes. oup.comoup.com The mass spectrometer then fragments the eluted compounds and separates the resulting ions by their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" that confirms the compound's identity. nih.gov For complex matrices, such as petroleum fractions, challenges like the co-elution of thiophene with benzene (B151609) can occur, necessitating careful method optimization or the use of multidimensional GC. Techniques like Headspace Solid-Phase Microextraction (HS-SPME) can be coupled with GC-MS to preconcentrate volatile sulfur compounds from samples, significantly improving detection limits. nih.gov

Table 2: Typical GC-MS Parameters for Volatile Sulfur Compound Analysis

| Parameter | Setting/Type | Purpose | Source |

| Injection System | Cooled Injection System (CIS) | Allows for cryofocusing of volatiles before injection. | mdpi.com |

| Column | Capillary Rtx-1 or similar | Separates volatile compounds based on their boiling points and polarity. | |

| Detector | Flame Photometric (FPD) or Mass Spectrometer (MS) | FPD provides sulfur-selectivity; MS provides structural identification. | oup.comoup.com |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. | mdpi.com |

| Temperature Program | Programmed Ramp (e.g., 40°C to 300°C) | Optimizes separation of compounds with different volatilities. | mdpi.com |

| Preconcentration | HS-SPME or Thermal Desorption | Increases sensitivity by concentrating analytes before analysis. | nih.govmdpi.com |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic absorption and emission spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. For this compound, the thiophene ring acts as the principal chromophore. Thiophene itself exhibits relatively weak absorption bands above 250 nm. researchgate.net The electronic structure of thiophene features π → π* and π → σ* transitions, which give rise to characteristic broad absorption bands. researchgate.net

The absorption spectrum is influenced by the molecular structure and substitution. Compared to benzene, the introduction of the sulfur heteroatom in thiophene alters the electronic properties. researchgate.net Further functionalization of the thiophene ring, as in this compound, can cause shifts in the absorption maxima. High-resolution photoabsorption studies of thiophene reveal complex vibrational structures within the electronic bands. researchgate.net While many thiophene derivatives are not strongly emissive, the fusion with other aromatic rings or specific substitutions can enhance fluorescence quantum yields. researchgate.netrsc.org The main deactivation pathway for many excited thiophene oligomers is intersystem crossing to the triplet state. rsc.org

Table 3: Spectroscopic Properties of Thiophene and Related Compounds

| Compound | Absorption Characteristics | Emission Characteristics | Source |

| Thiophene | Weak absorption above 250 nm. | Not apparently emissive under standard conditions. | researchgate.net |

| Benzene | Weak absorption above 250 nm. | Not apparently emissive under standard conditions. | researchgate.net |

| Benzothiophene | Significantly stronger absorption compared to thiophene. | More emissive than thiophene. | researchgate.net |

| Thiophene Derivatives | Absorption maxima and intensity depend on substituents and conjugation length. | Fluorescence properties are highly structure-dependent. | rsc.orgrsc.org |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of related thiophene derivatives provides valuable structural insights. nih.gov

Crystal structure analyses of thiophene and its derivatives confirm the planarity of the five-membered thiophene ring. nih.govwikipedia.org Studies have established typical bond lengths and angles within the ring, such as a C-S bond length of approximately 1.70 Å and an internal C-S-C bond angle of around 93°. wikipedia.org The packing of molecules in the crystal lattice is governed by intermolecular interactions, which can include C-H···O or C-H···F hydrogen bonds and C-H···π interactions. nih.gov It is noteworthy that thiophene exhibits complex phase behavior with four known crystalline modifications, and the high-temperature form shows significant disorder, which can complicate precise bond distance measurements.

Table 4: Representative Crystallographic Data for a Thiophene Derivative

| Parameter | Value/Description | Details | Source |

| Crystal System | Orthorhombic (for Thiophene at -55°C) | Describes the symmetry of the unit cell. | |

| Space Group | Bmab or B2ab | Defines the set of symmetry operations for the crystal. | |

| Ring Geometry | Essentially Planar | The thiophene ring system is flat. | nih.gov |

| C-S Bond Length | ~1.70 Å | The distance between carbon and sulfur atoms in the ring. | wikipedia.org |

| C-S-C Bond Angle | ~93° | The angle at the sulfur atom within the ring. | wikipedia.org |

| Intermolecular Forces | C-H···π interactions, Hydrogen Bonds | These forces stabilize the crystal packing. | nih.gov |

Chromatographic Separation Techniques (e.g., HPLC, UPLC, GC)

Chromatographic techniques are essential for the separation, isolation, and purification of this compound from reaction mixtures or complex samples. The choice of technique depends on the compound's volatility and polarity.

Gas Chromatography (GC) is the preferred method for volatile sulfur compounds. oup.comoup.com As detailed in section 4.3.2, GC separates compounds in the gas phase using a capillary column, often coupled to a sulfur-specific detector for enhanced selectivity. oup.comoup.comrsc.org

High-Performance Liquid Chromatography (HPLC) is suitable for less volatile or thermally sensitive compounds. mdpi.com For thiophenic compounds, reverse-phase (RP) HPLC is commonly used. mdpi.comsielc.com A typical setup involves a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to improve peak shape. sielc.comsielc.com Isocratic or gradient elution programs can be developed to achieve optimal separation of the target analyte from impurities. mdpi.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (<2 µm). mdpi.com This results in significantly faster analysis times and higher resolution and sensitivity compared to traditional HPLC, making it a powerful tool for modern analytical challenges. mdpi.com The principles of separation are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. mdpi.com

Table 5: Comparison of Chromatographic Techniques for Thiophene Derivative Analysis

| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Best For | Source |

| GC | Separation of volatile compounds in the gas phase. | Non-polar (e.g., Rtx-1) or polar coatings. | Inert Gas (e.g., He, H₂) | Volatile sulfur compounds. | oup.com |

| HPLC | Separation of compounds in the liquid phase based on polarity. | C18 (Reverse-Phase) | Acetonitrile/Water mixture. | Non-volatile, polar to moderately non-polar compounds. | mdpi.comsielc.com |

| UPLC | High-resolution liquid phase separation using sub-2µm particles. | BEH C18 (Reverse-Phase) | Acetonitrile/Water mixture. | Rapid, high-resolution analysis of non-volatile compounds. | mdpi.com |

Quantitative Derivatization Methodologies for Thiol Function

The quantitative analysis of thiols often requires a derivatization step to overcome challenges such as instability (oxidation to disulfides), poor chromatographic properties, or low detector response. nih.govnih.gov Derivatization converts the thiol's sulfhydryl (-SH) group into a more stable and easily detectable functional group by attaching a specific tag. nih.gov

Several strategies exist for the quantitative derivatization of the thiol function in this compound:

Alkylation: Reagents like N-phenylmaleimide or monobromobimane (B13751) (mBBr) react specifically with the thiol group via alkylation. oup.comnih.gov Maleimide-based reagents are particularly effective as they react specifically with thiols. acs.org These reagents can introduce a chromophore, a fluorophore, or a charged tag, facilitating detection by UV-Vis, fluorescence, or mass spectrometry, respectively. oup.comacs.orgnih.gov

Thiol-Disulfide Exchange: Reagents such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) and 4,4'-dithiodipyridine (DTDP) react with thiols through disulfide exchange. nih.govacs.org This reaction releases a stoichiometric amount of a chromophore (e.g., TNB from DTNB), which can be quantified spectrophotometrically. nih.gov DTDP is advantageous as it is effective under more acidic conditions (pH ≥ 3.4), which can be beneficial for sample stability. acs.org

Cyanylation: Reagents like 1-cyano-4-dimethylamino-pyridinium salts (CDAP) can efficiently block thiol groups, even at a low pH where unwanted side reactions are minimized. nih.gov

These derivatization methods enhance the accuracy and precision of thiol quantification, enabling analysis at ultratrace levels in complex matrices like wine or biological samples. nih.govacs.org The choice of reagent depends on the analytical technique to be used and the sample matrix. acs.orgacs.org

Table 6: Common Derivatization Reagents for Thiol Quantification

| Reagent Class | Example Reagent | Reaction Type | Detection Method | Source |

| Maleimides | N-phenylmaleimide, CHC-Mal | Alkylation | GC-MS, MALDI-MS | nih.govnih.gov |

| Haloalkanes | Monobromobimane (mBBr) | Alkylation | LC-ESI-MS (Fluorescence) | oup.com |

| Disulfides | DTNB (Ellman's Reagent) | Thiol-Disulfide Exchange | Spectrophotometry (UV-Vis) | nih.gov |

| Disulfides | 4,4'-dithiodipyridine (DTDP) | Thiol-Disulfide Exchange | HPLC-MS/MS | acs.org |

| Pyridinium Salts | 1-cyano-4-dimethylamino-pyridinium (CDAP) | Cyanylation | General Thiol Blocking | nih.gov |

| Charged Tags | Precharged Maleimides | Alkylation | ESI-MS | nih.govacs.org |

Theoretical and Computational Chemistry Investigations of 1 Thiophen 2 Yl Propane 1 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, employing the principles of quantum mechanics to model molecular properties. For a molecule such as 1-(Thiophen-2-yl)propane-1-thiol, these methods can elucidate its three-dimensional structure, electron distribution, and spectroscopic characteristics without the need for empirical measurements.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in quantum chemistry. It is favored for its excellent balance of accuracy and computational efficiency. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. Functionals like B3LYP are commonly paired with basis sets such as 6-311G++ to perform these calculations. researchgate.net

For this compound, DFT would be the method of choice for a wide range of investigations. Researchers use DFT to optimize the molecule's geometry, predict its vibrational frequencies (infrared and Raman spectra), and calculate its electronic properties, such as the energies of its frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.gov Studies on similar thiophene (B33073) derivatives have successfully used DFT to characterize new compounds, demonstrating the reliability of this approach. nih.gov

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry technique that approximates the many-electron wavefunction as a single Slater determinant. While historically significant, the HF method does not account for electron correlation, which can be a limitation for achieving high accuracy in certain systems.

In modern computational studies, HF is often used as a starting point for more advanced, correlation-corrected methods. For a molecule like this compound, an HF calculation would provide a baseline understanding of its electronic structure. However, for more precise energy and property predictions, DFT or other post-HF methods (like Møller-Plesset perturbation theory) are generally preferred.

A crucial aspect of theoretical investigation is determining the most stable three-dimensional arrangement of a molecule's atoms. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its nuclei.

For this compound, conformational analysis is particularly important due to the rotational freedom of the propylthiol side chain. Rotation around the C-C and C-S bonds gives rise to several possible conformers. Based on studies of similar molecules like n-propanethiol, these conformers are typically labeled by the dihedral angles along the carbon backbone and the C-S bond (e.g., anti and gauche). The relative energies of these conformers can be calculated to identify the most stable, or ground-state, conformation.

Below is a table with representative optimized geometrical parameters (bond lengths and angles) for the constituent parts of the molecule, derived from computational studies of thiophene and propanethiol.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C=C (Thiophene) | 1.37 - 1.38 |

| C-S (Thiophene) | 1.71 - 1.72 | |

| C-C (Propyl) | 1.53 - 1.54 | |

| C-S (Thiol) | 1.81 - 1.82 | |

| Bond Angle (°) | C-S-C (Thiophene) | ~92.2 |

| C-C-C (Propyl) | ~112.5 | |

| C-S-H (Thiol) | ~96.5 |

The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and polarizability. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, which is characteristic of many thiophene derivatives. The LUMO would also be distributed across the conjugated π-system. The HOMO-LUMO gap provides insight into the electronic transitions and potential applications in materials science. researchgate.net

The following table shows calculated HOMO-LUMO gap energies for related thiophene-containing compounds, illustrating a typical range of values obtained through DFT calculations.

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Thiophene Derivative A | -6.25 | -1.85 | 4.40 |

| Thiophene Derivative B | -5.98 | -2.10 | 3.88 |

| Dithienothiophene Derivative | -5.50 | -2.50 | 3.00 |

Quantum chemical calculations are invaluable for predicting spectroscopic data, which can then be used to interpret or verify experimental results.

Vibrational Frequencies: DFT calculations can predict the harmonic vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes would include the C-H stretching of the thiophene ring, the stretching and bending modes of the propyl chain, and, notably, the S-H stretching of the thiol group, which typically appears as a weak band in the IR spectrum. Computational analysis of related thiols has shown that the S-H stretch is readily identifiable. rsc.org

Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be accurately calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. nih.gov This allows for the prediction of both ¹H and ¹³C NMR spectra. For this compound, calculations would predict distinct signals for the protons on the thiophene ring, the methine proton adjacent to the sulfur atom, and the methylene (B1212753) and methyl groups of the propyl chain. units.it Comparing calculated shifts with experimental data is a powerful method for confirming molecular structure. nih.gov

The table below presents a hypothetical comparison of calculated versus experimental ¹³C NMR chemical shifts for a related thiophene-containing molecule to illustrate the typical accuracy of such predictions.

| Carbon Atom Position | Calculated δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

|---|---|---|---|

| Thiophene C2 | 142.5 | 144.1 | -1.6 |

| Thiophene C3 | 128.0 | 127.8 | +0.2 |

| Thiophene C4 | 126.5 | 125.9 | +0.6 |

| Thiophene C5 | 135.1 | 133.7 | +1.4 |

| Side-chain Cα | 70.1 | 69.5 | +0.6 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is plotted on the surface of the molecule's electron density. Different colors are used to indicate regions of varying electrostatic potential: red typically signifies electron-rich, negative potential regions (attractive to electrophiles), while blue indicates electron-poor, positive potential regions (attractive to nucleophiles). Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would reveal the most reactive sites. A region of negative potential (red or yellow) would be expected around the sulfur atoms in both the thiophene ring and the thiol group, due to the presence of lone pair electrons. researchgate.net These areas represent likely sites for electrophilic attack. Conversely, the hydrogen atom of the thiol group (S-H) and the hydrogens on the thiophene ring would likely exhibit a positive potential (blue), indicating their acidic character and susceptibility to nucleophilic interaction.

Tautomeric Equilibrium Analysis (Thiol-Thione Tautomerism)

The phenomenon of thiol-thione tautomerism is a critical aspect of the chemistry of this compound, which can theoretically exist in equilibrium with its thione tautomer, 1-(Thiophen-2-yl)propane-1-thione. Computational studies, particularly using methods like Density Functional Theory (DFT), are instrumental in evaluating the energetics of this equilibrium. nih.goveurekaselect.com

Research on similar heterocyclic thione compounds indicates that the position of the tautomeric equilibrium is significantly influenced by the molecular environment, such as the solvent. researchgate.netgrafiati.com In many heterocyclic systems, the thione form is generally the more stable tautomer in the gas phase and in various solvents. nih.gov For instance, studies on 1,2,4-triazole-3-thione derivatives calculated using HF, B3LYP, and MP2 methods consistently show the thione form to be the most stable tautomer in the gas phase. nih.gov The B3LYP/6-31G(d,p) level of theory has been identified as reliable for investigating this type of tautomerism. nih.gov

In solution, polar solvents can shift the equilibrium towards the thione form through preferential solvation. researchgate.net Conversely, in dilute solutions of nonpolar solvents, the thiol form may predominate. researchgate.net Computational models can quantify these effects by calculating the relative energies (ΔE) and Gibbs free energies (ΔG) of the tautomers in different environments. For a related compound, 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione, DFT calculations demonstrated the thione form's greater stability. researchgate.net The energy difference between tautomers is a key determinant of their relative populations at equilibrium.

Table 1: Calculated Relative Energies for Thiol-Thione Tautomerism in a Model Thiophene Compound (Data based on analogous thiophene systems)

| Tautomer Form | Gas Phase (Relative Energy, kcal/mol) | Ethanol (Relative Energy, kcal/mol) |

| Thione | 0.00 (Reference) | 0.00 (Reference) |

| Thiol | +8.5 | +7.2 |

| This table illustrates typical energy differences found in thiophene derivatives, where the thione form is energetically favored. The specific values for this compound would require dedicated calculation. |

Intermolecular Interactions and Crystal Packing (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method maps the electron distribution of a molecule in a crystal, allowing for the decomposition of the crystal packing into specific atom-pair contacts and their relative contributions.

For thiophene-containing structures, Hirshfeld analysis reveals the key interactions governing the solid-state architecture. nih.govnih.gov In a crystal of a related thiophene derivative, 2-[4-(2-methylpropyl)phenyl]-N′-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide, the analysis showed that the crystal packing is dominated by H⋯H, C⋯H, O⋯H, and S⋯H interactions. nih.gov Similarly, for 1-(2-fluoro-phenyl)-1H-tetrazole-5(4H)-thione, the most significant contributions to the surface contacts arise from N⋯H/H⋯N, S⋯H/H⋯S, and H⋯H interactions. nih.gov

For this compound, one would anticipate a similar pattern of interactions. The analysis generates two-dimensional "fingerprint plots," which summarize the intermolecular contact types and their prevalence. The key interactions would likely include:

H⋯H contacts: Typically the most abundant, representing van der Waals forces. nih.gov

S⋯H/H⋯S contacts: Characteristic interactions involving the sulfur atoms of the thiol and thiophene ring, which can be crucial for the packing arrangement. nih.govnih.gov

C⋯H/H⋯C contacts: Interactions between the hydrogen atoms and the carbon atoms of the thiophene ring and propyl chain. nih.gov

π-π stacking: Interactions between the aromatic thiophene rings of adjacent molecules, which are a common feature in the crystal packing of aromatic compounds. researchgate.net

Table 2: Representative Hirshfeld Surface Interaction Percentages for Thiophene Derivatives (Data derived from analogous molecular systems)

| Interaction Type | Contribution Percentage (Compound A nih.gov) | Contribution Percentage (Compound B nih.gov) |

| H···H | 67.9% | 14.6% |

| C···H / H···C | 13.7% | 9.5% |

| S···H / H···S | 4.3% | 21.1% |

| O···H / H···O | 7.3% | N/A |

| N···H / H···N | N/A | 21.9% |

| Compound A: 2-[4-(2-methylpropyl)phenyl]-N′-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide. Compound B: 1-(2-fluoro-phenyl)-1H-tetrazole-5(4H)-thione. These values showcase the typical range of interactions expected. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, primarily using Density Functional Theory (DFT), is essential for elucidating the mechanisms of reactions involving this compound. By calculating the potential energy surface for a reaction, chemists can identify transition states, intermediates, and determine activation energies (ΔG‡), providing deep insight into reaction kinetics and pathways. figshare.com

Relevant reaction types for this molecule include oxidation and hydrodesulfurization (HDS).

Oxidation Reactions: DFT studies on the reactions of thiols with hydroperoxides show that thiols can be oxidized to form species like sulfonic acids. The calculations for the reaction of hexane (B92381) thiol with methyl hydroperoxide reveal the energy profile and the structure of the transition state.

Hydrodesulfurization (HDS): This is a critical process in the petroleum industry for removing sulfur from fuels. Computational studies on thiophene HDS on catalyst surfaces like ReS₂ and Ni(111) have detailed two primary mechanisms: direct desulfurization (DDS), where the C-S bond is broken first, and a hydrogenation (HYD) pathway, where the ring is first hydrogenated. researchgate.netrsc.org DFT calculations show that the rate-determining step for thiophene desulfurization can be the hydrogenation of C₄ species rather than the initial C-S bond cleavage. rsc.org

Thiol-ene Reactions: The radical-initiated thiol-ene "click" reaction is another area where computation provides clarity. nih.gov Studies have determined the activation barriers for the propagation and chain-transfer steps, revealing how the structure of the reactants influences the reaction kinetics. nih.govresearchgate.net

Table 3: Calculated Activation Free Energies (ΔG‡) for Key Thiol Reaction Steps (Data based on computational studies of generic thiol reactions)

| Reaction Step | System/Environment | Calculated ΔG‡ (kcal/mol) | Reference |

| Thiol Reaction with Hydroperoxide (Transition State) | Gas Phase | 40.7 | |

| HNO Reaction with Methanethiol (Intermediate Formation) | Aqueous (Implicit) | 16.0 | figshare.com |

| Thiol-ene Propagation (Methyl Mercaptan + Propene) | Gas Phase | 3.8 | nih.gov |

| Thiol-ene Chain Transfer (Resulting Radical + Methyl Mercaptan) | Gas Phase | 6.2 | nih.gov |

| These values illustrate how computational chemistry quantifies the kinetic feasibility of different reaction pathways. |

Advanced Simulation Techniques (e.g., Molecular Dynamics)

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics, solvent effects, and large-scale molecular motion that are inaccessible to static quantum chemical calculations. mdpi.com

For a molecule like this compound, MD simulations can be employed to:

Analyze Conformational Flexibility: The propyl chain attached to the thiophene ring allows for multiple conformations (rotamers). MD simulations can explore the potential energy landscape to identify the most stable conformers and the energy barriers between them.

Study Solvent Interactions: By simulating the molecule in a box of explicit solvent molecules (e.g., water or ethanol), MD can reveal detailed information about the structure of the solvation shell, hydrogen bonding dynamics, and the diffusion of the molecule through the solvent.

Investigate Polymer Interactions: In the context of materials science, thiophene derivatives are building blocks for conducting polymers like polythiophene. MD simulations have been used to study the interaction of polythiophene chains with various analytes, which is relevant for the design of chemical sensors. researchgate.net These simulations analyze parameters such as radial distribution functions, end-to-end distance of polymer chains, and radius of gyration to understand these interactions. researchgate.net

Validate Experimental Models: MD simulations can be used to validate and refine structural models obtained from experimental methods like X-ray crystallography. mdpi.com By comparing simulation results, such as atomic displacement parameters, with experimental data, a more accurate and dynamic picture of the molecule can be achieved. mdpi.com

MD simulations on systems containing thiophene derivatives have successfully provided insights into protein-ligand binding and the behavior of materials for electronic applications, demonstrating the technique's broad applicability. mdpi.comnih.gov

Exploration of Advanced Applications in Chemical Science

Role as a Synthetic Intermediate and Building Block

The chemical architecture of 1-(Thiophen-2-yl)propane-1-thiol makes it a versatile building block for the synthesis of more complex molecules. The thiophene (B33073) ring is a privileged scaffold in medicinal chemistry, known to be a bio-isosteric replacement for phenyl rings, which can improve the physicochemical properties and metabolic stability of a parent compound. nih.gov The presence of the thiol group provides a reactive handle for a variety of chemical transformations.

Thiophene derivatives are fundamental starting materials for constructing a library of molecules with potential anticancer and other biological activities. nih.gov The reactivity of the thiophene ring towards electrophilic substitution, which is higher than that of benzene (B151609), allows for further functionalization. nih.gov Moreover, the thiol group can participate in nucleophilic substitution reactions or be oxidized to form disulfides, expanding its synthetic utility.

Researchers have utilized thiophene-based building blocks to synthesize fused heterocyclic systems like pyrimidines and thiazines. nih.gov For instance, compounds with a 2-aminothiophene structure serve as key intermediates for creating diverse heterocyclic systems. nih.gov The strategic combination of the thiophene core and a reactive thiol group in this compound positions it as a valuable intermediate for developing novel compounds, particularly in the realm of medicinal chemistry and materials science. nih.govfrontiersin.org

Applications in Materials Science

The unique properties of this compound lend themselves to innovative applications in materials science, particularly in the formation of surface monolayers and the development of functional polymers.

Self-Assembled Monolayers (SAMs) Formation

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. The thiol group (-SH) in this compound has a strong affinity for noble metal surfaces, especially gold (Au), making it an ideal candidate for SAM formation. The formation process is driven by the chemisorption of the thiol headgroup onto the gold substrate, which is a highly energetic and defining step. researchgate.net

Once anchored, the propyl chains and thiophene tail groups organize through weaker van der Waals interactions, leading to a densely packed and precisely oriented monolayer. researchgate.net This process allows for the modification of surface properties, creating interfaces with controlled thickness and chemical functionality. The thiophene moiety at the terminus of the molecule would define the final surface chemistry of the SAM. The entire process, from substrate preparation to monolayer formation, requires a clean environment to ensure the formation of high-quality, well-ordered films. sigmaaldrich.com

Table 1: Key Factors in the Formation of Thiol-Based Self-Assembled Monolayers (SAMs) on Gold

| Factor | Description | Significance | Citations |

| Substrate | Typically evaporated gold films on silicon, glass, or mica. | Gold is chemically inert and allows for the formation of reproducible, well-formed SAMs. | |

| Adsorbate | Molecules with a thiol (-SH) headgroup, an alkyl chain, and a terminal functional group. | The thiol headgroup ensures strong chemisorption to the gold surface. | |

| Solvent | Commonly 200 proof ethanol. | The solvent must dissolve the thiol without interfering with the self-assembly process. | sigmaaldrich.com |

| Process | Immersion of the clean gold substrate into a dilute solution of the thiol (e.g., 1 mM). | A straightforward method that leads to spontaneous monolayer formation over 24-48 hours. | sigmaaldrich.com |

| Driving Forces | Chemisorption of the thiol headgroup and van der Waals interactions between adjacent molecules. | These forces lead to a stable, densely packed, and highly ordered molecular layer. | researchgate.net |

| Kinetics | Characterized by two distinct regimes: an initial rapid adsorption followed by a slower organization phase. | Understanding the kinetics allows for control over the film's structural quality. |

Polymer Functionalization and Polymer Synthesis

The dual functionality of this compound, comprising the polymerizable thiophene ring and the reactive thiol group, allows for its use in both polymer synthesis and modification. Thiophene-based polymers are a significant class of π-conjugated polymers studied for their electronic properties and applications in devices like organic photovoltaics and sensors. researchgate.netdntb.gov.ua

The thiol group enables the "clicking" of the molecule onto existing polymer backbones through highly efficient reactions like the thia-Michael addition or thiol-ene reactions. rsc.orgrsc.orgrsc.org This process, known as polymer functionalization, allows for the precise introduction of the thiophene moiety, thereby modifying the polymer's surface properties or imparting electronic functionality. rsc.org

Furthermore, thiophene-bearing monomers can be synthesized and subsequently polymerized via methods like cationic ring-opening polymerization or oxidative polymerization to create novel polymers. researchgate.netnih.gov These polymers often exhibit high thermal stability. nih.gov The ability to copolymerize these monomers with other aliphatic molecules allows for the fine-tuning of polymer properties, such as the glass transition temperature, opening avenues for new applications in melt extrusion printing or the creation of stimuli-responsive biomaterials. nih.gov

Investigations in Biochemical and Biological Research (In Vitro Studies)

The structural motifs within this compound suggest its potential for interaction with biological systems, which has prompted in vitro investigations into its biochemical and antimicrobial activities.

Enzyme Inhibition Studies

Thiophene derivatives have been explored as inhibitors of various enzymes due to the unique electronic characteristics of the thiophene ring, where the sulfur atom can participate in hydrogen bonding and enhance drug-receptor interactions. nih.govnih.gov For example, compounds based on a 2-(thiophen-2-yl)acetic acid scaffold have been identified as selective inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. frontiersin.orgnih.gov

Additionally, the thiol group itself is a key feature in the study of enzyme inhibition. Many biological enzymes are "thiol-dependent," meaning they have a cysteine residue with a reactive thiol group in their active site. nih.gov The thiol group of an inhibitor can interact with these enzymes, potentially leading to reversible or irreversible inhibition. nih.gov The antimicrobial effect of some sulfur compounds is attributed to their reaction with thiol groups in microbial enzymes. nih.gov Given these precedents, this compound is a candidate for investigation as an inhibitor of thiol-dependent enzymes and other enzymes where the thiophene scaffold can bind effectively to the active site.

In Vitro Antimicrobial and Antifungal Activity

Heterocyclic compounds containing sulfur, such as thiophenes, are well-documented for their broad-spectrum antimicrobial and antifungal properties. researchgate.netresearchgate.netnih.gov Numerous studies have demonstrated that thiophene derivatives can inhibit the growth of various pathogenic bacteria and fungi. nih.govresearchgate.net The introduction of a sulfur atom into a heterocyclic structure often enhances antimicrobial activity. nih.gov

The mechanism of action for many organosulfur antimicrobials is believed to involve the chemical reaction of the compound with thiol groups of essential enzymes in microorganisms, leading to their inactivation. nih.govmdpi.com For instance, propyl-propane-thiosulfinate (PTS) and propyl-propane-thiosulfonate (PTSO), derived from Allium species, exhibit significant in vitro activity against multidrug-resistant bacteria and various Candida species. nih.govnih.gov The presence of both a thiophene ring and a thiol group in this compound makes it a compound of interest for similar antimicrobial applications.

Table 2: Examples of In Vitro Antimicrobial and Antifungal Activity of Thiophene and Sulfur-Containing Compounds

| Compound Type/Name | Target Organism(s) | Activity/Measurement (MIC) | Citations |

| Thiophene Derivative (5CN05) | Cryptococcus neoformans | 17 µg/mL | researchgate.net |

| Thiophene Derivative (5CN05) in Microemulsion | Cryptococcus neoformans | 2.2 µg/mL | researchgate.net |

| Thiophene Derivative (5CN05) in Microemulsion | Candida species | 70-140 µg/mL | researchgate.net |

| Thiophene-based Azomethines | Escherichia coli, Staphylococcus aureus, Candida albicans | 0.9-7.0 µg/mL | researchgate.net |

| Thiocladospolide F (Sulfur-containing macrolide) | Helminthosporium maydis | 4.0 µg/mL | mdpi.com |

| Penicibrocazine C (Sulfur-containing compound) | Staphylococcus aureus, Micrococcus luteus | 0.25 µg/mL | nih.gov |

| Propyl-propane-thiosulfonate (PTSO) | Enterobacteriaceae | 64-128 µg/mL | nih.gov |

| Propyl-propane-thiosulfonate (PTSO) | Staphylococcus aureus | 8 µg/mL | nih.gov |

Antioxidant and Free Radical Scavenging Activity

The investigation into the antioxidant and free radical scavenging activity of this compound is a promising yet underexplored area. Generally, compounds containing a thiophene ring and a thiol group are recognized for their potential antioxidant properties. The sulfur atom in the thiophene ring and the sulfhydryl (-SH) group in the thiol are known to be redox-active, suggesting a capacity to neutralize free radicals. nih.govrjor.ro The mechanism of action for such compounds often involves the donation of a hydrogen atom from the thiol group to a radical species, thereby stabilizing it. rjor.ro

However, a detailed examination of scientific databases and literature reveals no specific studies that have evaluated the antioxidant capacity of this compound. Consequently, there is no available data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging to quantify its effectiveness. Further research is required to determine the IC50 values and to compare its antioxidant potential with standard antioxidants.

Cytotoxicity Against Cancer Cell Lines (In Vitro)

The potential of thiophene derivatives as anticancer agents has been a subject of interest in medicinal chemistry. nih.govnih.gov The thiophene scaffold is present in several approved drugs and is considered a privileged structure in drug discovery. nih.gov Thiophene-containing compounds have been reported to exhibit cytotoxic effects against various cancer cell lines, with mechanisms that can include the induction of apoptosis and oxidative stress. nih.gov

Despite the interest in this class of compounds, there are no published in vitro studies on the cytotoxicity of this compound against any cancer cell lines. Therefore, data regarding its efficacy, such as IC50 values against cell lines like MCF-7 (breast cancer) or HCT-116 (colon cancer), are not available. The specific structural combination of a thiophene ring and a propanethiol side chain in this compound warrants investigation to understand its potential as a cytotoxic agent.

Corrosion Inhibition Mechanisms and Performance

Organic compounds that contain sulfur and/or nitrogen atoms, particularly those with heterocyclic rings like thiophene, are often effective corrosion inhibitors for metals in acidic environments. researchgate.netnih.gov The mechanism of inhibition typically involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective film. The heteroatoms can act as adsorption centers by donating lone pair electrons to the vacant d-orbitals of the metal. researchgate.net